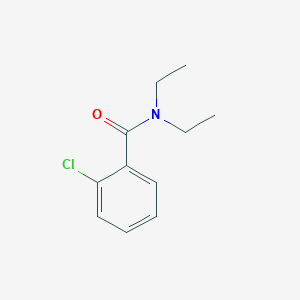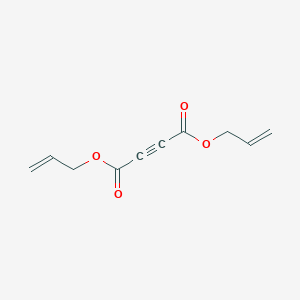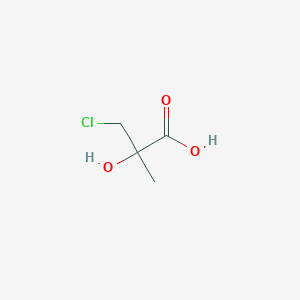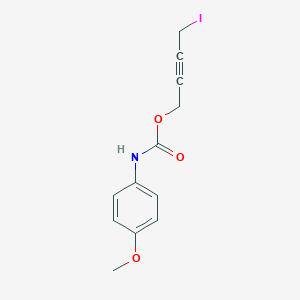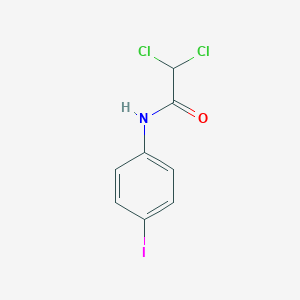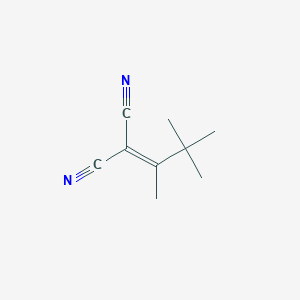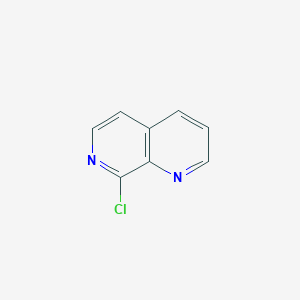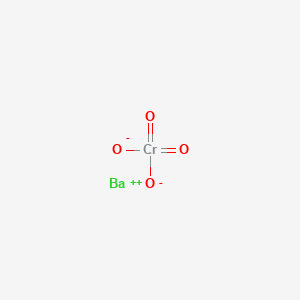
Barium chromate
Overview
Description
Barium chromate is an inorganic compound with the chemical formula BaCrO₄. It appears as a yellow sand-like powder and is known for its oxidizing properties. When heated, it produces a green flame due to the presence of barium ions. This compound was first discovered in Jordan, where naturally occurring crystals were named hashemite in honor of the Hashemite Kingdom of Jordan .
Mechanism of Action
Target of Action
Barium chromate, a chemical compound of barium and hexavalent chromium, is a known oxidizing agent . It primarily targets the cells of organisms, where it can have a genotoxic effect . The hexavalent chromium (Cr(VI)) in this compound is more toxic than other oxidation states of the chromium atom because of its greater ability to enter cells and higher redox potential .
Mode of Action
This compound interacts with its targets (cells) through its hexavalent chromium component. When this compound enters the body, the hexavalent chromium can reach the cells and cause genotoxic effects . This interaction results in changes at the cellular level, potentially leading to damage and disease.
Biochemical Pathways
It is known that hexavalent chromium compounds can cause damage to dna and proteins within cells, leading to mutations and cell death
Pharmacokinetics
This compound is very insoluble in water but is soluble in acids . This solubility profile affects its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. The compound can be absorbed into the body by inhalation of its aerosol and by ingestion . Once inside the body, its distribution and metabolism are influenced by its chemical properties and the body’s physiological processes. The exact pharmacokinetic properties of this compound require further investigation.
Result of Action
The primary result of this compound’s action is cellular damage due to its genotoxic effects . This damage can lead to various health effects, including cancer . This compound is classified as a carcinogen, indicating that it can cause cancer in humans .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, its toxicity can be affected by the presence of other chemicals in the environment. Additionally, its stability and efficacy can be influenced by factors such as temperature and pH . More research is needed to fully understand how these and other environmental factors influence the action of this compound.
Biochemical Analysis
Biochemical Properties
Barium chromate does not have a recognized biological role in humans . It is essential for some organisms’ proper growth . This compound can interact with enzymes and proteins. For instance, barium ions have been found to bind to phosphoinositide-specific phospholipase .
Cellular Effects
This compound is cytotoxic and genotoxic to human lung cells . Chronic exposure to this compound can lead to centrosome abnormalities and aneuploidy in human lung cells . The compound can induce profound cell cycle delay .
Molecular Mechanism
It is known that this compound is an oxidizing agent . It can react with barium hydroxide in the presence of sodium azide to create this compound (V), releasing oxygen and water .
Temporal Effects in Laboratory Settings
It is known that this compound darkens upon heating .
Metabolic Pathways
This compound does not have a recognized role in human metabolic pathways . It is known that this compound can be synthesized by reacting barium hydroxide or barium chloride with potassium chromate .
Transport and Distribution
It is known that this compound is very insoluble in water but soluble in strong acids .
Subcellular Localization
It is known that this compound is a particulate compound, and particulate compounds can enter cells via phagocytosis .
Preparation Methods
Barium chromate can be synthesized through several methods:
Reaction with Barium Hydroxide or Barium Chloride: this compound can be prepared by reacting barium hydroxide or barium chloride with potassium chromate.
Interaction with Sodium Chromate: Another method involves the interaction of barium chloride with sodium chromate.
Co-precipitation Method: This method involves the co-precipitation of this compound with other compounds to optimize its performance in various applications.
Chemical Reactions Analysis
Barium chromate undergoes several types of chemical reactions:
Oxidation and Reduction: this compound is a known oxidizing agent. It can react with acids to form barium dichromate.
Solubility in Acids: this compound is very insoluble in water but soluble in strong acids. The reaction with acids can be represented as[ 2 \text{BaCrO}_4 + 2 \text{H}^+ \rightarrow 2 \text{Ba}^{2+} + \text{Cr}_2\text{O}_7^{2-} + \text{H}_2\text{O} ]
Reaction with Barium Hydroxide: In the presence of sodium azide, this compound can react with barium hydroxide to create this compound (V), releasing oxygen and water.
Scientific Research Applications
Barium chromate has a wide range of applications in scientific research:
Oxidizing Agent: It is used as an oxidizing agent in various chemical reactions.
Corrosion Inhibitor: It acts as a corrosion inhibitor in jointing pastes and metal primers.
Pyrotechnics: This compound is used as a burn rate modifier in pyrotechnic compositions and delay fuses.
Comparison with Similar Compounds
Barium chromate can be compared with other chromate compounds such as:
Lead Chromate (PbCrO₄): Both this compound and lead chromate are used as pigments and have oxidizing properties.
Strontium Chromate (SrCrO₄): Strontium chromate is another corrosion inhibitor similar to this compound but is often preferred in aerospace applications due to its better performance in high-temperature environments.
Zinc Chromate (ZnCrO₄): Zinc chromate is widely used as a corrosion-resistant primer for metals.
This compound’s unique properties, such as its low solubility in water and strong oxidizing ability, make it a valuable compound in various industrial and scientific applications.
Properties
IUPAC Name |
barium(2+);dioxido(dioxo)chromium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ba.Cr.4O/q+2;;;;2*-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFFVPLLCYGOFPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Cr](=O)(=O)[O-].[Ba+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BaCrO4 | |
| Record name | BARIUM CHROMATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1607 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Barium chromate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Barium_chromate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1051517 | |
| Record name | Barium chromate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1051517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Yellow solid; [Merck Index] Yellow odorless powder; Insoluble in water; [MSDSonline], YELLOW CRYSTALS. | |
| Record name | Chromic acid (H2CrO4), barium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Barium chromate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3800 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | BARIUM CHROMATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1607 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
In water, 0.00026 g/100 mL at 20 °C, 0.00034 g/100 cc water at 16 °C; 0.00044 g/100 cc water at 28 °C, Practically insoluble in dilute acetic or chromic acids, Solubility in water, g/100ml at 20 °C: 0.00026 (none) | |
| Record name | BARIUM CHROMATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6190 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | BARIUM CHROMATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1607 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
4.498 at 15 °C, 4.5 g/cm³ | |
| Record name | BARIUM CHROMATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6190 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | BARIUM CHROMATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1607 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Impurities |
Chlorides, 0.05% max; water soluble matter, 0.05% max; and volatile matter 0.10% max | |
| Record name | BARIUM CHROMATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6190 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Heavy, pale-yellow crystalline powder, Yellow heavy monoclinic orthorhombic crystals, Greenish-yellow crystals, Crystallizes as light yellow transparent rhombic crystals | |
CAS No. |
10294-40-3 | |
| Record name | Barium chromate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010294403 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chromic acid (H2CrO4), barium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Barium chromate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1051517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Barium chromate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.587 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BARIUM CHROMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7D7O9CF0IX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | BARIUM CHROMATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6190 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | BARIUM CHROMATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1607 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
1400 °C (decomposes), 1380 °C | |
| Record name | BARIUM CHROMATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6190 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | BARIUM CHROMATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1607 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


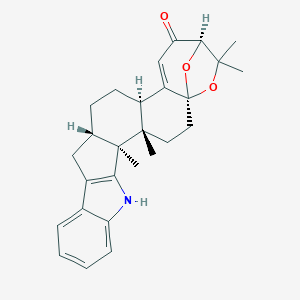
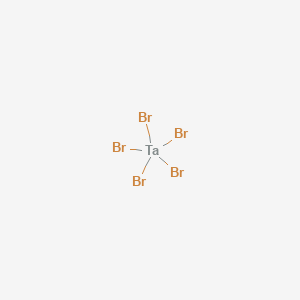
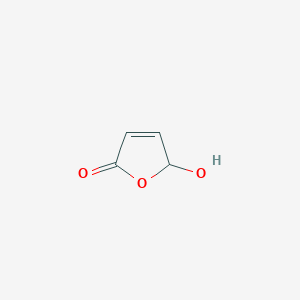
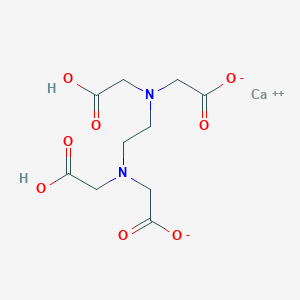
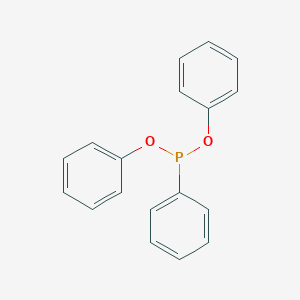
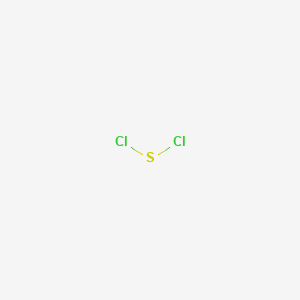
![2-Naphthalenecarboxamide, 4,4'-[1,2-ethanediylbis[iminosulfonyl(6-methoxy-3,1-phenylene)azo]]bis[N-(4-ethoxyphenyl)-3-hydroxy-](/img/structure/B76032.png)
